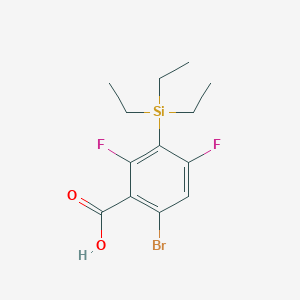
N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea is a chemical compound known for its unique structure and properties It is a derivative of heptane, specifically modified with multiple methyl groups and a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea typically involves the reaction of 2,4,4,6,6-pentamethylheptan-2-amine with isocyanates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: 2,4,4,6,6-Pentamethylheptan-2-amine.
Reagent: Isocyanate.
Conditions: Inert atmosphere, typically nitrogen or argon, at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the urea group into amine derivatives.
Substitution: The methyl groups can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea exerts its effects involves interactions with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, influencing their activity. The multiple methyl groups provide steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6,6-Pentamethylheptane: A structurally similar compound without the urea group.
N-(2,4,4,6,6-Pentamethylheptan-2-yl)amine: Similar structure but with an amine group instead of urea.
Uniqueness
N-(2,4,4,6,6-Pentamethylheptan-2-yl)urea is unique due to the presence of both the urea functional group and multiple methyl groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
494209-63-1 |
|---|---|
Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,4,4,6,6-pentamethylheptan-2-ylurea |
InChI |
InChI=1S/C13H28N2O/c1-11(2,3)8-12(4,5)9-13(6,7)15-10(14)16/h8-9H2,1-7H3,(H3,14,15,16) |
InChI Key |
SADCACOJDFEPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C)(C)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![2,5-Dimethyl-6-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12587036.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)

![3,4-Difluoro-1-[2-(4-pentylcyclohexyl)ethyl]-1H-pyrrole](/img/structure/B12587064.png)

![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12587070.png)



![4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12587084.png)
![N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587087.png)

